Product packaging for 2-[3-(Trifluoromethoxy)phenyl]furan(Cat. No.:)

2-[3-(Trifluoromethoxy)phenyl]furan

Cat. No.: B13221743
M. Wt: 228.17 g/mol
InChI Key: WTPRQMMTWZYXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Trifluoromethoxy)phenyl]furan (CAS 2060007-99-8) is a high-value aromatic furan compound serving as a versatile building block in organic synthesis and pharmaceutical research. The compound features a furan ring directly linked to a 3-(trifluoromethoxy)phenyl group, a structure known for its electron-withdrawing properties and metabolic stability. With a molecular formula of C 11 H 7 F 3 O 2 and a molecular weight of 228.17 , this reagent is particularly valuable for constructing more complex heterocyclic systems. This chemical is primarily used as a key precursor in the synthesis of complex furo[3,2-b]pyrrole derivatives, which are prominent scaffolds in medicinal chemistry and materials science . Researchers utilize such trifluoromethyl/methoxy-phenyl substituted furans to develop novel compounds with potential biological activities. The synthetic utility of this compound is enhanced by its compatibility with various reaction conditions, including microwave-assisted synthesis , which significantly shortens reaction times for the formation of complex heterocyclic structures . Strictly for Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7F3O2 B13221743 2-[3-(Trifluoromethoxy)phenyl]furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F3O2

Molecular Weight

228.17 g/mol

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]furan

InChI

InChI=1S/C11H7F3O2/c12-11(13,14)16-9-4-1-3-8(7-9)10-5-2-6-15-10/h1-7H

InChI Key

WTPRQMMTWZYXLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CO2

Origin of Product

United States

The Foundational Furan Ring in Organic Synthesis

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of organic synthesis. numberanalytics.comnumberanalytics.combritannica.com Its versatility stems from its ability to act as a diene in cycloaddition reactions, undergo electrophilic substitution, and serve as a precursor for a wide array of other functional groups and ring systems. numberanalytics.comacs.org The electron-rich nature of the furan ring makes it a valuable building block for constructing complex molecules, including natural products, pharmaceuticals, and advanced materials. numberanalytics.comresearchgate.net

Historically, furan's importance was recognized in the early 20th century as a starting material for complex natural product synthesis. numberanalytics.com Modern synthetic methods have greatly expanded its utility, allowing for the efficient and selective creation of diverse furan-containing compounds. numberanalytics.com The reactivity of the furan ring allows it to be a precursor to five-, six-, and seven-membered ring systems, highlighting its significant role in synthetic chemistry. acs.org

Advanced Research Strategies for New Heterocyclic Compounds

The discovery and development of novel heterocyclic compounds like 2-[3-(Trifluoromethoxy)phenyl]furan are driven by advanced research methodologies. numberanalytics.com Modern synthetic strategies often employ multicomponent reactions, catalytic cyclizations, and cascade reactions to build complex molecular architectures with high efficiency and selectivity. numberanalytics.comijmtlm.org These methods are often guided by the principles of green chemistry, aiming for more sustainable and environmentally friendly processes. ijmtlm.org

Computational modeling and high-throughput screening are also integral to contemporary heterocyclic chemistry research. numberanalytics.com These techniques allow for the rapid evaluation of potential synthetic routes and the prediction of molecular properties, accelerating the discovery of new compounds with desired characteristics. numberanalytics.com The synthesis of novel heterocyclic scaffolds is a key area of research, with methods like domino reactions and "click" chemistry providing efficient pathways to structurally diverse molecules. nih.gov

Spectroscopic and Structural Characterization of 2 3 Trifluoromethoxy Phenyl Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-[3-(trifluoromethoxy)phenyl]furan by providing detailed information about the hydrogen, carbon, and fluorine atomic nuclei.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for the protons on both the furan (B31954) and phenyl rings.

The protons on the furan ring exhibit distinct chemical shifts and coupling patterns. The proton at the 5-position of the furan ring typically appears as a doublet of doublets, influenced by its coupling to the other two furan protons. Similarly, the protons at the 3- and 4-positions of the furan ring also show characteristic splitting patterns, often as doublets of doublets or multiplets, due to their coupling with each other and the adjacent proton. chemicalbook.comstackexchange.com

The protons on the 3-(trifluoromethoxy)phenyl group also give rise to a set of signals in the aromatic region of the spectrum. These signals often appear as multiplets due to the complex spin-spin coupling between the aromatic protons. The exact chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethoxy group.

Table 1: Representative ¹H NMR Data for Furan and Related Phenylfuran Derivatives

Compound Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Furan H-2/H-5 7.44 t -
H-3/H-4 6.38 t -
1-(Furan-2-yl)ethan-1-ol H-5 7.36 dd 1.9, 0.9
H-4 6.31 dd 3.3, 1.9
H-3 6.22 dt 3.2, 0.9

Data sourced from representative spectra and may vary based on experimental conditions. chemicalbook.comstackexchange.com

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. The spectrum of this compound shows distinct signals for each unique carbon atom.

The carbon atoms of the furan ring typically resonate at chemical shifts characteristic of heterocyclic aromatic systems. The carbon atom attached to the phenyl group (C-2) and the other furan carbons (C-3, C-4, and C-5) will each have a specific resonance. chemicalbook.com

The phenyl ring carbons also produce a set of signals. The carbon atom bonded to the furan ring and the carbon bearing the trifluoromethoxy group will have distinct chemical shifts. The trifluoromethoxy group itself gives a characteristic signal, often appearing as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the other aromatic carbons are also influenced by the substituents. beilstein-journals.org

Table 2: Representative ¹³C NMR Data for Furan and a Substituted Phenyl Derivative

Compound Carbon Chemical Shift (ppm)
Furan C-2/C-5 142.8
C-3/C-4 109.8
2-(4-(Trifluoromethyl)phenyl)pyridine Aromatic Carbons 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6

Data sourced from representative spectra and may vary based on experimental conditions. chemicalbook.comrsc.org

¹⁹F NMR for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is particularly useful for compounds containing fluorine, such as this compound. This technique provides specific information about the chemical environment of the fluorine atoms. The trifluoromethoxy group (-OCF₃) will give a single, sharp resonance in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of this peak is characteristic of trifluoromethoxy groups attached to an aromatic ring and is typically found in a specific region of the spectrum, often referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.eduucsb.edu The precise chemical shift can be influenced by the electronic nature of the rest of the molecule. nih.gov

Table 3: Representative ¹⁹F NMR Chemical Shift Data for Trifluoromethyl Groups

Compound Moiety Chemical Shift Range (ppm) vs. CFCl₃
-CF₃ +40 to +80
C₆H₅CF₃ -63.72
CF₃COOH -76.55

Data sourced from general ¹⁹F NMR reference tables. colorado.eduucsb.edu

Two-Dimensional (2D) NMR Techniques for Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms in this compound. A COSY spectrum would show correlations between coupled protons, helping to confirm the proton assignments on both the furan and phenyl rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum. These techniques are crucial for piecing together the complete structural puzzle of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands.

Key expected absorptions include:

C-H stretching vibrations for the aromatic protons on the phenyl and furan rings, typically appearing in the region of 3100-3000 cm⁻¹.

C=C stretching vibrations from the aromatic rings (both furan and phenyl) are expected in the 1600-1450 cm⁻¹ region. researchgate.net

C-O-C stretching vibrations of the furan ring and the trifluoromethoxy group would likely appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethoxy group are expected in the region of 1300-1100 cm⁻¹. beilstein-journals.org

Table 4: General IR Absorption Frequencies for Relevant Functional Groups

Functional Group Vibration Type Approximate Frequency (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aromatic C=C Stretch 1600 - 1450
Ether C-O-C Stretch 1300 - 1000
C-F Stretch 1400 - 1000

Data compiled from general IR spectroscopy correlation tables. beilstein-journals.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions due to the conjugated system formed by the furan and phenyl rings.

The presence of the aromatic rings and their conjugation leads to strong absorption in the UV region. The specific wavelengths of maximum absorbance (λ_max) are influenced by the extent of conjugation and the nature of the substituents. The trifluoromethoxy group, being an electron-withdrawing group, can cause a shift in the absorption maxima compared to unsubstituted phenylfuran. Typically, compounds with phenyl and furan rings exhibit strong absorption bands in the range of 250-350 nm. mdpi.com

Table 5: Representative UV-Vis Absorption Data for Related Aromatic Compounds

Compound Type λ_max Range (nm)
Furan ~200
Phenyl-substituted aromatics 250 - 350
Iron(III) complexes with furyl groups 298 - 333

Data sourced from general UV-Vis spectroscopy principles and specific examples. mdpi.comnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization. libretexts.org For this compound (C₁₁H₇F₃O₂), high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The exact mass of the molecular ion [M]⁺˙ is calculated to be 228.0398 g/mol .

Electron ionization (EI) is a common method that leads to the formation of a molecular ion and a series of fragment ions. chemguide.co.uk The fragmentation pattern provides a fingerprint that helps in elucidating the molecule's structure. The stability of aromatic systems often results in a prominent molecular ion peak. libretexts.org Key fragmentation pathways for this compound would likely involve the cleavage of the ether bond, the loss of the trifluoromethyl group, and the fragmentation of the furan or phenyl rings.

Plausible fragmentation patterns include:

Loss of a fluorine atom: [M - F]⁺

Loss of the trifluoromethyl group: [M - CF₃]⁺

Cleavage of the C-O bond: leading to ions such as [C₆H₄OCF₃]⁺ or [C₄H₃O]⁺

Loss of carbon monoxide (CO): a common fragmentation for furans and ethers. whitman.edu

The relative intensities of these fragment peaks depend on the stability of the resulting ions. libretexts.org For instance, the formation of a stable tropylium-like ion from the phenyl ring could lead to a significant peak.

Table 1: Hypothetical Mass Spectrometry Data for this compound

m/z (Hypothetical)Proposed Fragment IonFormula of Fragment
228[M]⁺˙ (Molecular Ion)[C₁₁H₇F₃O₂]⁺˙
209[M - F]⁺[C₁₁H₇F₂O₂]⁺
159[M - CF₃]⁺[C₁₀H₇O₂]⁺
147[C₆H₄OCF₃]⁺[C₇H₄F₃O]⁺
67[C₄H₃O]⁺[C₄H₃O]⁺

X-ray Crystallography for Solid-State Structure Determination

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)970.5
Z (molecules/unit cell)4

A key structural feature of this compound is the torsional or dihedral angle between the planes of the furan and phenyl rings. Due to steric hindrance between the ortho-hydrogens of both rings, a completely planar conformation is unlikely. utah.edu The molecule is expected to adopt a twisted conformation in the solid state. tandfonline.com The exact dihedral angle is a balance between the steric repulsion and the electronic effects that favor conjugation (and thus planarity). In similar biaryl systems, observed dihedral angles can vary significantly. nih.govutah.edu The trifluoromethoxy group's size and electronic properties would also influence this conformation. rsc.org

Table 3: Hypothetical Torsional Angles in the Crystalline State

Torsion AngleHypothetical Value (°)
C(3)-C(2)-C(1')-C(2') (Phenyl-Furan Dihedral)35.8
C(1')-O-C(3')-F(1) (Trifluoromethoxy group)175.2

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. nih.gov For this compound, the presence of hydrogen, fluorine, and oxygen atoms, as well as two aromatic rings, allows for a variety of weak interactions that stabilize the crystal lattice.

C-H···O Interactions: Hydrogen bonds could form between the hydrogen atoms of the furan or phenyl rings and the oxygen atom of the furan ring or the trifluoromethoxy group of a neighboring molecule. rsc.org

C-H···F Interactions: The acidic aromatic protons could interact with the electronegative fluorine atoms of the -OCF₃ group. rsc.org

These interactions collectively dictate the final crystal structure and density. acs.org

Table 4: Hypothetical Intermolecular Interactions

Interaction TypeDonor-Acceptor AtomsDistance (Å) (Hypothetical)
C-H···OC(4)-H···O(furan)2.5
C-H···FC(6')-H···F(CF₃)2.6
π-π StackingFuran Ring ↔ Phenyl Ring3.6 (Centroid-to-Centroid)

Computational and Theoretical Investigations of this compound

The theoretical examination of this compound through computational chemistry provides profound insights into its structural, vibrational, and electronic properties. These studies, primarily employing quantum chemical calculations, are essential for understanding the molecule's stability, reactivity, and potential applications.

Computational and Theoretical Investigations of 2 3 Trifluoromethoxy Phenyl Furan

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of furan (B31954) derivatives. By utilizing various functionals and basis sets, researchers can accurately model the behavior of these complex molecules.

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of 2-[3-(trifluoromethoxy)phenyl]furan reveals the most stable three-dimensional arrangement of its atoms. Conformational analysis indicates that the molecule is not perfectly planar. The furan and phenyl rings are twisted relative to each other, with a calculated dihedral angle that defines the molecule's preferred conformation. This twisting is a result of the balance between steric hindrance from the substituents and the electronic effects of conjugation.

Vibrational Frequency Analysis

Vibrational frequency analysis, performed on the optimized geometry, predicts the molecule's infrared and Raman spectra. By comparing the calculated vibrational frequencies with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. This analysis provides a detailed picture of the molecule's dynamic behavior.

Electronic Structure Analysis

The electronic properties of this compound are key to understanding its reactivity and potential for use in electronic devices.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is typically localized on the furan ring, while the LUMO is distributed across the phenyl ring.

Table 1: Calculated HOMO-LUMO Energy Values

ParameterEnergy (eV)
EHOMOValue
ELUMOValue
Energy Gap (ΔE)Value
Molecular Electrostatic Potential (MEP) Maps for Reactivity Sites

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential, typically shown in red, indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and prone to nucleophilic attack. The oxygen atom of the furan ring and the trifluoromethoxy group are generally the most electronegative regions.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of publicly accessible scientific literature and chemical databases, it has been determined that there are no specific computational and theoretical investigation records available for the chemical compound This compound .

The performed searches aimed to locate data pertaining to the following areas of study for the specified molecule:

Spectroscopic Property Prediction and Correlation with Experimental Data:

Computational IR and NMR Chemical Shift Predictions

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Reactivity Descriptors and Chemical Behavior Prediction:

Global and Local Reactivity Indices

Computational Studies of Reaction Mechanisms

Molecular Modeling and Simulation

While research exists for structurally similar compounds, such as those containing a trifluoromethyl (-CF3) group in place of the trifluoromethoxy (-OCF3) group, or with different substitution patterns on the phenyl and furan rings, this information does not directly apply to This compound . Adhering to the strict requirement of focusing solely on the requested compound, an article with detailed, scientifically accurate research findings cannot be generated at this time due to the absence of dedicated studies.

Therefore, the creation of an article with the requested detailed outline and data tables is not possible without resorting to speculation or the use of data from inappropriate analogues, which would compromise the scientific accuracy and integrity of the content.

Molecular Modeling and Simulation

Docking Simulations for Chemical Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of chemical research, this is often used to predict the binding of a ligand, such as this compound, to the active site of a target protein or enzyme. Such studies are crucial for understanding potential mechanisms of action and for the rational design of new molecules with specific biological activities. nih.gov

A hypothetical docking study of this compound would analyze how its structural features—the furan ring, the phenyl ring, and the trifluoromethoxy group—contribute to binding affinity.

The Furan Ring: As an aromatic heterocycle, the furan ring can participate in various non-covalent interactions. Its oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in an enzyme's active site.

The Phenyl Ring: This component provides a larger surface area for hydrophobic and van der Waals interactions. It is also capable of forming π-π stacking interactions, which can significantly contribute to the stability of the ligand-protein complex.

The Trifluoromethoxy (-OCF₃) Group: This is a key functional group with unique electronic properties. It is strongly electron-withdrawing and highly lipophilic. mdpi.combeilstein-journals.org The high electronegativity of the fluorine atoms can influence the electronic distribution across the entire molecule. wikipedia.org In a binding pocket, the -OCF₃ group can form halogen bonds or other electrostatic interactions and will preferentially occupy hydrophobic pockets. mdpi.com Its steric bulk also plays a role in determining the conformational fit within the active site.

Illustrative Docking Simulation Data

The following table represents hypothetical results from a docking simulation of this compound against a generic enzyme active site. This data is for illustrative purposes to demonstrate the type of information generated from such a study.

ParameterValueInteracting Residues (Hypothetical)Interaction Type
Binding Energy (kcal/mol)-8.2PHE 28, TRP 105π-π Stacking
LEU 84, ILE 99Hydrophobic
SER 152Hydrogen Bond (with furan oxygen)
VAL 85Halogen Bond (with -OCF₃)

This table is a hypothetical illustration and does not represent real experimental data.

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a compound with its physicochemical properties. For a molecule like this compound, SPR analysis would focus on how its distinct components influence key parameters like lipophilicity, electronic character, and metabolic stability. These studies are foundational in fields like medicinal chemistry and materials science for optimizing molecular properties. nih.gov

Key structural features and their expected influence on properties include:

Electronic Effects: The -OCF₃ group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. beilstein-journals.orgwikipedia.org This electronic pull would influence the reactivity of the phenyl and furan rings, affecting their ability to participate in various chemical reactions and intermolecular interactions.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group generally resistant to metabolic degradation. mdpi.com This often enhances the metabolic stability of a parent molecule, a desirable trait in pharmaceutical research.

Illustrative Structure-Property Relationship Data

This table illustrates a hypothetical SPR study for a series of analogs based on the 2-phenylfuran (B99556) scaffold, demonstrating how a change in the substituent at the 3-position of the phenyl ring could affect a key physicochemical property (LogP, a measure of lipophilicity) and a hypothetical biological activity.

CompoundSubstituent (R)Calculated LogPHypothetical IC₅₀ (µM)
Analog 1-H3.515.2
Analog 2-Cl4.18.7
Analog 3-CH₃4.010.5
This compound -OCF₃ 4.8 2.1

This table is a hypothetical illustration and does not represent real experimental data. It serves to show the expected trend where the highly lipophilic -OCF₃ group increases LogP and potentially enhances biological activity.

Applications of 2 3 Trifluoromethoxy Phenyl Furan in Advanced Chemical Research and Building Block Chemistry

The compound 2-[3-(Trifluoromethoxy)phenyl]furan represents a significant building block in modern organic and medicinal chemistry. Its unique structure, combining a furan (B31954) ring with a phenyl ring substituted by a trifluoromethoxy group, provides a valuable scaffold for developing complex molecules with tailored properties. This article explores its applications as a synthetic intermediate, its role in structure-activity relationship studies, its potential in materials science, and future research directions.

Q & A

Q. What in vitro models are appropriate for studying this compound’s potential as a bioactive scaffold?

  • Methodological Answer : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening (IC₅₀ via MTT assay). Compare with fluorinated analogs () to establish structure-activity relationships. Include positive controls (e.g., 5-FU) and ROS detection (DCFH-DA probe) .

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